molecular formula C8H5F5O B1601266 Ethoxypentafluorobenzene CAS No. 776-39-6

Ethoxypentafluorobenzene

Cat. No. B1601266
CAS RN: 776-39-6
M. Wt: 212.12 g/mol
InChI Key: FLGNTIVCWQYTGI-UHFFFAOYSA-N
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Description

Ethoxypentafluorobenzene is a chemical compound with the molecular formula C8H5F5O . It contains a total of 19 bonds, including 14 non-hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Molecular Structure Analysis

Ethoxypentafluorobenzene has a molecular weight of 212.1167 . It contains total 19 bond(s); 14 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 ether(s) (aromatic) .

Scientific Research Applications

Application 1: Fluorescent Probes for Neurodegenerative Disorders

  • Summary of the Application: Ethoxypentafluorobenzene has been used in the design and synthesis of fluorescent probes . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
  • Methods of Application: The probes are designed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
  • Results or Outcomes: One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This demonstrates the diagnostic potential of the probe in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 2: Diagnostics and Therapeutics

  • Summary of the Application: Pentafluorobenzene (PFB), a class of aromatic fluorine compounds which includes Ethoxypentafluorobenzene, is used across a spectrum of chemical and biological applications . It is used in developing various chemical synthesis techniques, networks and biopolymers, bioactive materials, and targeted drug delivery systems .
  • Methods of Application: The review discusses different mechanisms and interaction strategies applied in leveraging PFBs to formulate diagnostic and theragnostic tools .
  • Results or Outcomes: The utilization of PFBs emerges as an enabler, facilitating manifold reactions, improving materials’ properties, and even opening avenues for explorative research .

Application 3: Biomolecular Applications

  • Summary of the Application: Fluorous chemistry, which involves the use of perfluorinated compounds like Ethoxypentafluorobenzene, has numerous applicative innovations that stretch among different fields .
  • Methods of Application: This includes fluorous microarrays and their combination with Mass-Spectroscopy (MS) techniques, protein properties modification by the introduction of local fluorous domains .
  • Results or Outcomes: The unique features of perfluorinated compounds have reached the attention of the biochemists’ audience .

Application 4: Fluorescence Imaging Techniques

  • Summary of the Application: Fluorescence imaging techniques are used extensively to study the intracellular distribution, dynamics, and molecular mechanisms of several macromolecules in cells and tissues . Ethoxypentafluorobenzene, being a fluorinated compound, can be used in these techniques due to its unique fluorescent properties.
  • Methods of Application: The specific methods of application would depend on the particular research question being addressed. Generally, the compound would be introduced into the cells or tissues, and its fluorescence would be detected using specialized microscopy techniques .
  • Results or Outcomes: The outcomes of these studies can provide valuable insights into cellular processes and mechanisms, potentially leading to the development of new therapeutic strategies for various diseases .

Application 5: Catalysis and Separation Science

  • Summary of the Application: Fluorous chemistry, which involves the use of perfluorinated compounds like Ethoxypentafluorobenzene, has numerous applicative innovations that stretch among different fields: from catalysis to separation science .
  • Methods of Application: This includes the use of Ethoxypentafluorobenzene in various chemical reactions as a catalyst or in separation science for the purification of compounds .
  • Results or Outcomes: The unique features of perfluorinated compounds have reached the attention of the chemists’ audience . This has led to numerous applicative innovations in different fields .

properties

IUPAC Name

1-ethoxy-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGNTIVCWQYTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506128
Record name 1-Ethoxy-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2,3,4,5,6-pentafluorobenzene

CAS RN

776-39-6
Record name 1-Ethoxy-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MD Castle, RG Plevey - Journal of Fluorine Chemistry, 1973 - Elsevier
Sodium (7.5 g) was dissolved in dry ethanol (300 ml) and pentafluorobenzene (50.15 g) was added dropwise over 30 min. The mixture was boiled under reflux for 12 h and poured into …
Number of citations: 3 www.sciencedirect.com
CG Allison, RD Chambers, JAH MacBride… - Journal of the …, 1970 - pubs.rsc.org
… These splittings conditions which have been used to cyclise hydroxyare not apparent in the fluorine spectra owing to the ethoxypentafluorobenzene.lO In our experiments with line-…
Number of citations: 19 pubs.rsc.org
JC STARK - 1970 - search.proquest.com
University Microfilms, A XEROX Company, Ann Arbor, Michigan Page 1 70-18,738 STARK, James C o rn eliu s, 1941- SYNTHESES AND REACTIONS OF POLYFLUOROPHENYL …
Number of citations: 2 search.proquest.com

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